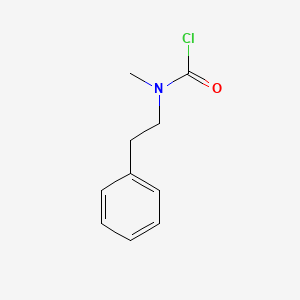
Methyl(phenethyl)carbamic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(phenethyl)carbamic chloride, also known as N-methyl-N-(2-phenylethyl)carbamoyl chloride, is an organic compound with the molecular formula C10H12ClNO. This compound is a derivative of carbamic acid and is characterized by the presence of a carbamoyl chloride functional group attached to a phenethyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(phenethyl)carbamic chloride can be synthesized through the reaction of phenethylamine with methyl chloroformate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride group. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{OCOCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{CH}_3)\text{COCl} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where phenethylamine and methyl chloroformate are reacted under controlled conditions. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(phenethyl)carbamic chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carbamic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under anhydrous conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous solvents such as ether.
Major Products Formed
Nucleophilic substitution: Substituted carbamates or ureas.
Hydrolysis: Carbamic acid and hydrochloric acid.
Reduction: Corresponding amine.
Wissenschaftliche Forschungsanwendungen
Methyl(phenethyl)carbamic chloride has several applications in scientific research, including:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicinal chemistry: Utilized in the development of potential drug candidates, particularly in the synthesis of carbamate-based inhibitors.
Industrial applications: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl(phenethyl)carbamic chloride involves the reactivity of the carbamoyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Methyl(phenethyl)carbamic chloride can be compared with other carbamoyl chlorides, such as:
Methylaminoformyl chloride: Similar in structure but lacks the phenethyl group, leading to different reactivity and applications.
N-methylcarbamoyl chloride: Another related compound with different substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its phenethyl group, which imparts specific properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-phenylethyl)carbamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(10(11)13)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBNTEGGAZAVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














